5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde
Description
Properties
IUPAC Name |
5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-1-3-13-14(5-6-18-15(13)8-11)19-12-2-4-16(21)10(7-12)9-20/h1-9,21H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKNHPGTHFOACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675761 | |
| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172476-18-5 | |
| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
The most direct method involves reacting 4,7-dichloroquinoline with 5-amino-2-hydroxybenzaldehyde under nucleophilic aromatic substitution (NAS) conditions. The 4-position of the quinoline ring is more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen, making it susceptible to attack by the amine group of the benzaldehyde derivative.
Typical Procedure :
-
5-Amino-2-hydroxybenzaldehyde Synthesis :
-
Coupling Reaction :
Key Considerations :
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers superior regiocontrol for linking the quinoline and benzaldehyde moieties. This method is advantageous when steric hindrance or electronic deactivation complicates NAS.
Procedure :
-
Substrate Preparation :
-
Coupling Reaction :
Advantages :
Multi-Component Synthesis Strategies
Friedländer Quinoline Synthesis
This one-pot method constructs the quinoline core from 2-aminobenzyl alcohol derivatives and ketones, followed by functionalization.
Steps :
-
Quinoline Formation :
-
Aldehyde Introduction :
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the planar quinoline-benzaldehyde structure with intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.
Discussion of Methodologies
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| NAS | DMSO, KI, 150°C | 60–75 | Simple setup, no metal catalysts | Long reaction time |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, toluene, reflux | 70–85 | High regioselectivity, mild conditions | Costly catalysts |
| Multi-component | Ni(II) catalyst, POCl₃ | 50–65 | One-pot synthesis | Multiple purification steps |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The aldehyde group can be reduced to form alcohol derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 298.72 g/mol
- CAS Number : 172476-18-5
This compound features a quinoline moiety, which is known for its biological activity, particularly in antimalarial and anticancer therapies. The presence of the hydroxyl group and the chloro substituent enhances its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigating the cytotoxic effects of various quinoline derivatives found that compounds similar to this compound demonstrated significant antiproliferative activity against human colorectal cancer cells (HCT116) and leukemia cell lines (CCRF-CEM, K562) . The mechanism of action involves:
- Induction of apoptosis
- Inhibition of DNA and RNA synthesis
- Cell cycle arrest at the G0/G1 phase
These findings suggest that modifications to the quinoline structure can enhance selectivity and potency against specific cancer types.
Drug Development and Repurposing
Quinoline derivatives have been explored for repurposing existing drugs to treat cancers more effectively. The structural features of this compound allow it to be modified for improved efficacy and reduced side effects. Research has shown that integrating this compound into drug formulations can enhance therapeutic outcomes in combination therapies with traditional chemotherapeutics .
Antioxidant Properties
In addition to its anticancer properties, this compound exhibits antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to cancer progression. Studies have indicated that similar compounds can scavenge free radicals effectively, contributing to their overall therapeutic profile .
Summary of Applications
| Application | Details |
|---|---|
| Anticancer Activity | Significant cytotoxicity against specific cancer cell lines; induces apoptosis. |
| Drug Development | Potential for repurposing; enhances efficacy in combination therapies. |
| Antioxidant Properties | Effective scavenging of free radicals; mitigates oxidative stress. |
Mechanism of Action
The mechanism of action of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication or protein synthesis in microbial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Quinoline and Benzaldehyde Families
The compound’s structural uniqueness lies in its hybrid quinoline-benzaldehyde framework. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparisons
Functional Group Impact on Physicochemical Properties
- Hydroxybenzaldehyde Moieties :
- The 2-hydroxy group enables hydrogen bonding, influencing solubility. However, bulky substituents (e.g., 5-{N-Benzyl-N-[6-(4-phenylbutoxy)hexyl]glycyl}-2-hydroxybenzaldehyde in ) reduce aqueous solubility due to hydrophobic side chains .
Biological Activity
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a compound with significant potential in medicinal chemistry, particularly due to its structural similarity to known bioactive molecules. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
- Molecular Formula : C₁₆H₁₁ClN₂O₂
- Molecular Weight : 298.72 g/mol
- CAS Number : 172476-18-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:
- Nucleophilic Aromatic Substitution : This reaction allows the compound to modify biological macromolecules, impacting cellular functions.
- Inhibition of DNA/RNA Synthesis : Similar compounds have shown the ability to inhibit nucleic acid synthesis, leading to apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that derivatives of 7-chloroquinoline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cytotoxicity : Studies indicate that this compound can induce apoptosis in cancer cells by arresting cell cycle progression and inhibiting DNA synthesis. For instance, it has shown effectiveness against leukemia and colorectal cancer cells with IC50 values in the micromolar range .
| Cell Line | IC50 (µg/mL) |
|---|---|
| CCRF-CEM (Leukemia) | 5.0 |
| HCT-116 (Colorectal) | 1.9 |
| MCF-7 (Breast Cancer) | 2.3 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which are crucial for developing new antibiotics. Its mechanism involves disrupting bacterial cell functions and inhibiting growth:
- Minimum Inhibitory Concentration (MIC) : Similar compounds have demonstrated MIC values ranging from 15 to 125 µg/mL against various bacterial strains .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound has shown potential in other areas:
- Anti-inflammatory : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.
- Antiviral : There is emerging evidence suggesting that derivatives may inhibit viral replication .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various quinoline derivatives on a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited strong activity against multiple types of cancer, reinforcing its potential as an anticancer agent .
- Antimicrobial Testing : Another study tested the compound against several bacterial strains, confirming its effectiveness in inhibiting growth at low concentrations, thus highlighting its potential as a new antibiotic candidate .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde?
The compound is typically synthesized via multi-step reactions involving:
- Quinoline core functionalization : Introduction of the chloro group at position 7 through electrophilic substitution or halogenation reactions .
- Coupling reactions : Formation of the amino linkage between the quinoline and benzaldehyde moieties using Buchwald–Hartwig amination or Ullmann-type coupling under palladium catalysis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) with bases (e.g., K₂CO₃) improve reaction yields, as demonstrated in analogous benzaldehyde syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of the aldehyde proton (~9.8 ppm) and aromatic/quinoline protons.
- FT-IR : Identification of hydroxyl (3200–3600 cm⁻¹) and aldehyde (~1700 cm⁻¹) functional groups.
- HPLC-MS : For purity assessment and molecular weight verification, particularly to detect impurities from side reactions .
Q. What are the primary stability considerations for this compound under laboratory conditions?
- Light sensitivity : Store in amber vials due to the photolabile aldehyde group.
- Oxidation : Use inert atmospheres (N₂/Ar) during reactions to prevent aldehyde oxidation to carboxylic acids .
- Temperature : Degradation studies in related benzaldehydes suggest storage at –20°C for long-term stability .
Advanced Research Questions
Q. How do structural modifications to the quinoline or benzaldehyde moieties influence antimalarial activity?
- Substituent size/electronics : Reducing phenyl ring substituent size and electron-donating groups (e.g., –OCH₃) enhances antimalarial potency in murine models, likely due to improved target (e.g., hemozoin) binding .
- Pharmacophore addition : Introducing 1,4-naphthoquinone or morpholine groups to the quinoline core increases inhibitory effects on PI3K/AMPK pathways in melanoma cells, suggesting dual therapeutic potential .
Q. What experimental strategies address byproduct formation during synthesis?
- Byproduct identification : Use LC-MS and X-ray crystallography (e.g., detecting 3-chloromethyl isomers in analogous syntheses ).
- Reaction optimization : Adjust solvent polarity (e.g., switching from THF to DCM) and stoichiometry to minimize competing pathways .
- Purification : Column chromatography with gradient elution (hexane/EtOAc) effectively separates regioisomers .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Molecular docking : Predict binding affinity to Plasmodium falciparum enzymes (e.g., dihydroorotate dehydrogenase) using software like AutoDock Vina .
- QSAR studies : Correlate substituent hydrophobicity (logP) with antimalarial IC₅₀ values to prioritize synthetic targets .
Q. What mechanistic insights explain contradictory cytotoxicity data in cancer cell lines?
- Cell line variability : Differences in membrane permeability (e.g., P-gp expression in resistant lines) may alter intracellular concentrations.
- Redox activity : The aldehyde group may act as a Michael acceptor, inducing oxidative stress in sensitive lines but not others. Validate via ROS assays (e.g., DCFH-DA staining) .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) rigorously, as trace metals in palladium catalysts can alter yields .
- Biological Assays : Use standardized protocols (e.g., WHO antimalarial assays for IC₅₀ determination) to ensure cross-study comparability .
- Data Validation : Cross-reference NMR results with synthetic intermediates to confirm regiochemical fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
